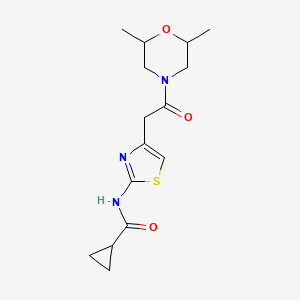

N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a morpholine ring, which is a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and morpholine rings, and the attachment of these rings to the rest of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and morpholine rings would likely contribute to the compound’s three-dimensional shape .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole and morpholine rings could potentially participate in a variety of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the thiazole and morpholine rings could affect these properties .

Aplicaciones Científicas De Investigación

1. Drug Metabolism and Disposition Studies

Research involving similar complex compounds often focuses on understanding their metabolism and disposition within the human body. For example, studies on orexin receptor antagonists like SB-649868, a compound with a detailed metabolic profile, have revealed insights into how such drugs are processed and eliminated, highlighting the principal routes of metabolism and the formation of specific metabolites (Renzulli et al., 2011). This type of research is crucial for developing safe and effective medications by understanding their pharmacokinetics and identifying potential metabolites that could contribute to their efficacy or toxicity.

2. Environmental and Occupational Exposure

Research on exposure to chemical compounds, particularly in occupational settings, is critical for public health. Studies measuring metabolites of organophosphorus and pyrethroid pesticides in children's urine provide essential data on environmental exposure risks (Babina et al., 2012). Similar methodologies can apply to workers exposed to industrial chemicals, assessing exposure levels and potential health impacts by monitoring specific urinary biomarkers.

3. Mechanistic Studies of Drug Action

Understanding the mechanism of action of drugs, including those with complex structures, is foundational in pharmacology. For instance, studies on scopolamine's rapid antidepressant effects explore its impact on mammalian target of rapamycin complex 1 (mTORC1) signaling and synaptogenesis (Voleti et al., 2013). This research sheds light on the cellular pathways involved in the therapeutic effects of psychotropic medications, offering a model for investigating how other complex molecules may exert their actions in the nervous system.

4. Therapeutic Applications and Safety Evaluations

The evaluation of therapeutic applications and safety profiles forms a significant part of the research on new chemical entities. Studies focusing on the efficacy and safety of anticonvulsant agents, like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), in both preclinical and clinical settings are essential for drug development (Martin et al., 1997). These studies often include pharmacokinetic analyses, metabolism studies, and dose-finding trials to identify optimal therapeutic regimens.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-9-6-18(7-10(2)21-9)13(19)5-12-8-22-15(16-12)17-14(20)11-3-4-11/h8-11H,3-7H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJBJGHUIYZSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2689310.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxopiperidin-3-yl)propanamide](/img/structure/B2689316.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)

![4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B2689324.png)

![4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2689328.png)